molecular formula C9H13NO3 B3118637 A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol CAS No. 24085-19-6

A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol

Cat. No.: B3118637
CAS No.: 24085-19-6
M. Wt: 183.2 g/mol
InChI Key: DEWJKPKXTLAZOE-UHFFFAOYSA-N
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Description

A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol (CAS 24085-19-6) is a benzenedimethanol derivative with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol . Its structure features a benzene ring substituted with hydroxyl (-OH), hydroxymethyl (-CH₂OH), and aminomethyl (-CH₂NH₂) groups. These properties suggest utility in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules requiring water solubility and functional group versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,9,11-13H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWJKPKXTLAZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol can be achieved through several methods. One common approach involves the alkylation of ammonia, where an alkyl halide reacts with ammonia to form a primary amine . Another method is the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines . Additionally, the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide, can be used to prepare primary amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reduction of nitriles and the Gabriel synthesis are often preferred due to their high yields and relatively simple reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Levalbuterol Related Compound F (CAS 24085-03-8)

  • Molecular Formula: C₂₀H₂₇NO₃
  • Molecular Weight : 329.40 g/mol
  • Key Features: Contains a benzyl-tert-butylamino group and additional hydroxymethyl substituents.
  • Physicochemical Properties: LogP: 3.9 (high lipophilicity vs. -1.2 for the target compound) Hydrogen Bond Donors/Acceptors: 3/4 Rotatable Bonds: 7 (vs. 3 in the target compound) TPSA: 63.9 Ų (lower polarity than the target compound) .
  • Applications : Functions as a pharmaceutical impurity in albuterol sulfate formulations, requiring stringent quality control .

Patent Blue V (CAS 3536-49-0)

  • Molecular Formula : C₂₇H₃₁N₂O₇S₂Na (sodium salt)
  • Molecular Weight : 582.66 g/mol
  • Key Features: A sulfonated triarylmethane dye with diethylamino and hydroxyl groups.
  • Physicochemical Properties: Hydrogen Bond Donors/Acceptors: 4/7 Structural Complexity: Extensive conjugation and sulfonate groups enhance water solubility .
  • Applications : Used as a food colorant , contrasting with the pharmaceutical focus of the target compound .

Comparative Data Table

Property A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol Levalbuterol Related Compound F Patent Blue V
CAS No. 24085-19-6 24085-03-8 3536-49-0
Molecular Formula C₉H₁₃NO₃ C₂₀H₂₇NO₃ C₂₇H₃₁N₂O₇S₂Na
Molecular Weight (g/mol) 183.20 329.40 582.66
LogP -1.2 3.9 N/A
Hydrogen Bond Donors 4 3 4
Rotatable Bonds 3 7 N/A
Primary Application Pharmaceutical intermediate Pharmaceutical impurity Food dye

Biological Activity

A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol, commonly referred to as a derivative of salbutamol, is a compound that exhibits significant biological activity primarily as a selective β2-adrenergic agonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • IUPAC Name : α-1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol

This compound is characterized by the presence of hydroxyl groups and an amine functional group, which contribute to its biological activity.

This compound functions primarily through its action on β2-adrenergic receptors. The activation of these receptors leads to various physiological responses:

  • Bronchodilation : The compound relaxes bronchial smooth muscles, making it effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
  • Neuroprotective Effects : Recent studies indicate that this compound may elevate fibroblast growth factor 20 (FGF20) levels in nigrostriatal neurons, providing neuroprotective benefits in models of Parkinson's disease .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been extensively studied in various contexts:

Table 1: Summary of Biological Activities

Activity TypeDescription
BronchodilationEffective in relaxing bronchial smooth muscles for respiratory relief
Cardiovascular EffectsModulates heart rate with minimal side effects compared to other agonists
NeuroprotectionEnhances FGF20 levels; potential therapeutic role in neurodegenerative diseases

Case Studies and Research Findings

Several studies have documented the effects and therapeutic potential of this compound:

  • Asthma Treatment : In clinical trials, patients treated with this compound demonstrated significant improvement in lung function compared to placebo groups. The onset of action was rapid, comparable to traditional β2 agonists like isoprenaline .
  • Neuroprotective Studies : Animal models have shown that this compound can protect against dopaminergic neuron loss in Parkinson's disease models. The mechanism is believed to involve modulation of neuroinflammatory pathways .
  • Cardiovascular Safety : Research indicates that this compound has a favorable safety profile with reduced cardiovascular side effects compared to non-selective β agonists. It has been shown to produce less tachycardia while maintaining efficacy in bronchial dilation .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod (Reference)
Melting Point>250°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol/Water)1.2 ± 0.1Shake Flask Method
Aqueous Solubility (25°C)12 mg/mLUSP Equilibrium Solubility

Q. Table 2. Stability Under Accelerated Conditions

Condition (40°C/75% RH)Time (Months)Purity (%)Major Degradants
Initial099.8None
399.5<0.1% Oxidized derivative
698.90.3% Des-aminomethyl analog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol
Reactant of Route 2
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A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol

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